Structural Identity Confirmation by InChIKey Uniqueness Distinguishes Target Compound from 4-Methyl-Benzothiazole Analog (CAS 312594-50-6)
The target compound (CAS 1183841-11-3) possesses the InChIKey XPAUOLNXJRWOFA-UHFFFAOYSA-N, corresponding to an unsubstituted benzothiazole ring at the 2-position methylamino linkage [1]. Its closest commercially available structural isomer, N-(4-methyl-benzothiazol-2-yl)-succinamic acid (CAS 312594-50-6), bears a methyl group at the 4-position of the benzothiazole ring and has InChIKey RQKMYQZFVSMGRJ-UHFFFAOYSA-N [2]. This single methylation difference alters the computed XLogP3-AA from 1.0 (target) to 1.5 (4-methyl analog), indicating increased lipophilicity for the methylated comparator [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Structural Identity |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0; InChIKey = XPAUOLNXJRWOFA-UHFFFAOYSA-N; Unsubstituted benzothiazole core |
| Comparator Or Baseline | CAS 312594-50-6: XLogP3-AA = 1.5; 4-Methyl substitution on benzothiazole |
| Quantified Difference | ΔXLogP3-AA = 0.5 units (50% increase in computed lipophilicity for the methylated analog) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
The 0.5-unit difference in XLogP3-AA predicts measurably distinct membrane permeability and non-specific protein binding profiles, meaning these two compounds cannot serve as interchangeable reference standards in cell-based assays without independent validation.
- [1] PubChem. (2024). Compound Summary for CID 54867504, 4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/54867504 View Source
- [2] PubChem. (2024). Compound Summary for CID 312594-50-6, N-(4-methyl-benzothiazol-2-yl)-succinamic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/312594-50-6 View Source
